molecular formula C11H15ClN2O B1524352 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride CAS No. 1220039-03-1

3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride

Cat. No. B1524352
CAS RN: 1220039-03-1
M. Wt: 226.7 g/mol
InChI Key: HIGFJUSEXHRPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone hydrochloride, often referred to as 3-AIPH, is an organic compound that has been studied for its potential applications in scientific research. It is an indole-based compound that has been found to have a variety of biochemical, physiological, and pharmacological effects. 3-AIPH is a useful tool for researchers due to its ability to act as an inhibitor of certain enzymes and receptors, as well as its ability to interact with a wide range of molecules.

Scientific Research Applications

Antimicrobial Activity

Radhakrishnan et al. (2020) synthesized Schiff bases containing the indole group, exhibiting significant antimicrobial activity. These compounds, including variants of 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone, were effective against both bacterial and fungal pathogens (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Spectroscopic and Diffractometric Study

Vogt et al. (2013) utilized spectroscopic and diffractometric techniques to characterize polymorphic forms of a compound structurally related to 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone. This research provides insights into the analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

Rearrangements and Synthesis

Sanchez and Parcell (1990) studied the rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones, closely related to the compound . Their work offers a new route to various bioactive compounds, showcasing the versatility of such structures in synthetic chemistry (Sanchez & Parcell, 1990).

Corrosion Inhibition

Vikneshvaran and Velmathi (2017) explored Schiff bases derived from L-Tryptophan, related to 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone, as corrosion inhibitors. They found these compounds to be effective in protecting stainless steel in acidic environments, demonstrating their potential in industrial applications (Vikneshvaran & Velmathi, 2017).

Biocatalysis

Li et al. (2013) utilized compounds including S-3-amino-3-phenylpropionic acid, similar to 3-Amino-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone, for asymmetric biocatalysis. This study highlights the potential of such compounds in the preparation of pharmaceutical intermediates (Li, Wang, Huang, Zou, & Zheng, 2013).

properties

IUPAC Name

3-amino-1-(2,3-dihydroindol-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13;/h1-4H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGFJUSEXHRPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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